![molecular formula C14H19NO4S B345503 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 1017121-91-3](/img/structure/B345503.png)
1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is an organic compound that features a piperidine ring substituted with a carboxylic acid group and a sulfonyl group attached to a dimethylbenzene moiety
Preparation Methods
The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Dimethylbenzene Moiety: The dimethylbenzene moiety is attached through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neuropharmacological Applications
Research has highlighted the potential of derivatives of piperidine-4-carboxylic acid in treating neurodegenerative diseases. For instance, compounds related to this structure have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study found that certain piperidine derivatives exhibited significant AChE inhibitory activity, suggesting their potential as multi-targeting agents against neurodegeneration .
Case Study: Alzheimer’s Disease
In a recent study, various piperidine derivatives were synthesized and evaluated for their antioxidant properties and ability to inhibit lipid peroxidation. The results indicated that these compounds could serve as effective treatments for oxidative stress-related conditions, including Alzheimer's disease . The findings suggest that 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid could be developed into a therapeutic agent with neuroprotective effects.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory properties. Research indicates that certain piperidine derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX) .
Case Study: Inhibition of Inflammation
In vitro studies demonstrated that derivatives of piperidine-4-carboxylic acid could significantly reduce edema in rat models induced by carrageenan, showcasing their potential as anti-inflammatory agents . This property is particularly relevant for developing treatments for chronic inflammatory diseases.
Synthetic Methodologies
The synthesis of this compound has been explored using various synthetic pathways. The compound can be synthesized through the reaction of piperidine derivatives with sulfonyl chlorides under controlled conditions to ensure high yields and purity.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring and carboxylic acid group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid: This compound has a similar structure but with different substitution patterns on the benzene ring, leading to variations in its chemical properties and reactivity.
Piperidine Derivatives: Other piperidine derivatives, such as those with different substituents on the piperidine ring or benzene moiety, can exhibit different biological activities and applications.
Biological Activity
1-(2,5-Dimethylbenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a sulfonyl group attached to a 2,5-dimethylbenzene moiety, and a carboxylic acid group. Its molecular formula is C14H17N1O3S, with a molecular weight of approximately 297.37 g/mol. The presence of these functional groups contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Similar compounds have been shown to modulate various pathways by acting as enzyme inhibitors or receptor modulators. For instance, sulfonamide derivatives often exhibit inhibitory effects on carbonic anhydrases and other enzymes involved in metabolic processes.
Biological Activity Overview
Research indicates that compounds with similar structures demonstrate a range of biological activities:
- Anticancer Activity : Some piperidine derivatives have been investigated for their potential as anticancer agents. For example, related compounds have shown inhibitory effects on telomerase activity, which is crucial for cancer cell proliferation .
- Anti-inflammatory Effects : Piperidine derivatives are also studied for their anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH) has been linked to increased levels of beneficial lipid mediators that reduce inflammation .
- Analgesic Properties : Compounds targeting fatty acid amide hydrolase (FAAH) have demonstrated analgesic effects in various animal models, indicating potential pain management applications .
Case Studies
Several studies have highlighted the biological activity of piperidine derivatives:
- Telomerase Inhibition : A study demonstrated that a structurally similar compound inhibited telomerase with an IC50 value of 8.17 μM, suggesting that this compound may exhibit similar properties .
- Anti-inflammatory Activity : Research on related piperidine compounds showed significant anti-inflammatory effects in murine models, where the inhibition of sEH led to reduced inflammatory markers .
- Pain Relief Studies : Another study indicated that FAAH inhibitors could significantly alleviate pain in rat models, suggesting that this compound may have similar therapeutic potential .
Data Table
The following table summarizes the biological activities reported for piperidine derivatives similar to this compound:
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-10-3-4-11(2)13(9-10)20(18,19)15-7-5-12(6-8-15)14(16)17/h3-4,9,12H,5-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMYRWSAKRKJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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